![molecular formula C16H22N6O2 B4831927 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4831927.png)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Synthesis Analysis
The synthesis of purine derivatives, such as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, often involves multi-step synthetic routes that can include condensation reactions, functional group transformations, and heterocycle formation. These processes are carefully designed to introduce specific substituents onto the purine ring, enabling the targeted exploration of chemical space for desired properties. While specific synthesis details for this molecule were not found, analogous compounds provide insight into potential synthetic approaches. For instance, purineselenyl and thiadiazolyl derivatives have been synthesized through condensation and substitution reactions, illustrating the versatility of purine chemistry (Gobouri, 2020).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives reveals the influence of substituents on the molecule's geometry, electronic configuration, and intermolecular interactions. Techniques such as NMR, MS spectrometry, and X-ray crystallography are employed to elucidate structural details. For example, studies on xanthine derivatives have provided insights into the intermolecular interactions present in crystal structures, demonstrating how substituents affect molecular packing and stability through hydrogen bonding and electrostatic interactions (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitutions, reflecting their rich chemistry. The presence of multiple reactive sites allows for the introduction of diverse functional groups, which can significantly alter the molecule's chemical behavior and reactivity. For instance, unusual nucleophilic substitution reactions have been observed with certain purine derivatives, leading to unexpected products and showcasing the complexity of purine chemistry (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-9(2)6-7-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)8-10(3)19-22/h8-9H,6-7H2,1-5H3,(H,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSSDPQUWHBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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